molecular formula C20H31N3O3S B4574990 4-[(4-benzyl-1-piperidinyl)carbonyl]-N,N-dimethyl-1-piperidinesulfonamide

4-[(4-benzyl-1-piperidinyl)carbonyl]-N,N-dimethyl-1-piperidinesulfonamide

Cat. No.: B4574990
M. Wt: 393.5 g/mol
InChI Key: SLTSZQLEOKQUIX-UHFFFAOYSA-N
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Description

4-[(4-benzyl-1-piperidinyl)carbonyl]-N,N-dimethyl-1-piperidinesulfonamide is a useful research compound. Its molecular formula is C20H31N3O3S and its molecular weight is 393.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 393.20861303 g/mol and the complexity rating of the compound is 580. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Carbonic Anhydrase Inhibition and Anticonvulsant Action

This compound is a part of a group of benzenesulfonamide derivatives that have been investigated for their ability to inhibit human carbonic anhydrases (CAs). These enzymes are involved in various physiological processes, and their inhibition can have significant therapeutic implications. Research by Mishra et al. (2017) shows that certain sulfonamides exhibit potent inhibitory action against specific carbonic anhydrase isoforms, and some have been evaluated for their anticonvulsant activity, showing promise in seizure protection in animal models (Mishra et al., 2017).

Cancer and Tumor-Associated Isoforms Inhibition

Sulfonamides, including compounds similar to the one , have shown efficacy in inhibiting carbonic anhydrase IX, a tumor-associated isoform, suggesting their potential in cancer treatment. The research by Lolak et al. (2019) demonstrates that these compounds can selectively inhibit certain isoforms involved in diseases like cancer, indicating their potential as anticancer agents (Lolak et al., 2019).

Novel Antidepressant Metabolism

A study by Hvenegaard et al. (2012) examined a novel antidepressant, Lu AA21004, which shares structural similarities with the compound . The study provides insights into the oxidative metabolism of this antidepressant, indicating potential pathways for similar compounds (Hvenegaard et al., 2012).

Radiochemical Synthesis for Medical Imaging

Research by Sadeghzadeh et al. (2014) on similar compounds involving benzylsulfonyl piperidine derivatives demonstrates their application in radiochemical synthesis, particularly for sigma-1 receptor ligands, which are useful in medical imaging (Sadeghzadeh et al., 2014).

Carbonic Anhydrase Inhibitors in Neurodegenerative Diseases

A study by Le Darz et al. (2015) investigated substituted pyrrolidines and piperidines as carbonic anhydrase inhibitors. These inhibitors displayed selectivity toward human carbonic anhydrase II and may have implications for treating neurodegenerative diseases (Le Darz et al., 2015).

Antioxidant and Enzyme Inhibitory Properties

Lolak et al. (2020) explored benzenesulfonamides with triazine motifs for their antioxidant properties and inhibitory activity against enzymes like acetylcholinesterase and tyrosinase. These properties are relevant in conditions like Alzheimer's and Parkinson's diseases (Lolak et al., 2020).

Corrosion Inhibition in Industrial Applications

Kaya et al. (2016) conducted a study on piperidine derivatives for their corrosion inhibition properties on iron, demonstrating the utility of these compounds in industrial applications (Kaya et al., 2016).

HIV-1 Infection Prevention

Research by Cheng De-ju (2015) on methylbenzenesulfonamide CCR5 antagonists, which include benzyl piperidine derivatives, shows potential in developing drugs for preventing HIV-1 infection (Cheng De-ju, 2015).

Enzyme Inhibition for Pharmacologic Applications

The study by Congiu et al. (2015) on benzenesulfonamide derivatives incorporating ureido moieties, similar to the compound , indicates their potential as enzyme inhibitors for various pharmacologic applications (Congiu et al., 2015).

Green Synthesis in Drug Development

Shi et al. (2009) investigated an environmentally benign method for synthesizing sulfonamides, which are important intermediates in drug synthesis. This research highlights the importance of green chemistry in pharmaceutical development (Shi et al., 2009).

Properties

IUPAC Name

4-(4-benzylpiperidine-1-carbonyl)-N,N-dimethylpiperidine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O3S/c1-21(2)27(25,26)23-14-10-19(11-15-23)20(24)22-12-8-18(9-13-22)16-17-6-4-3-5-7-17/h3-7,18-19H,8-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLTSZQLEOKQUIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)C(=O)N2CCC(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.